

# NPS-1034: A Dual MET/AXL Inhibitor for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

## Introduction

NPS-1034 is a potent, small-molecule dual inhibitor of the MET and AXL receptor tyrosine kinases (RTKs).[1][2][3][4][5] The dysregulation of MET and AXL signaling pathways is a known driver in the progression and metastasis of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] NPS-1034 has demonstrated significant anti-tumor activity in preclinical models, particularly in contexts of acquired resistance to other targeted therapies.[8][9][10] This document provides a comprehensive technical overview of NPS-1034, including its inhibitory activity, effects on cancer cells, and detailed methodologies for its preclinical evaluation.

## **Mechanism of Action**

**NPS-1034** exerts its anti-neoplastic effects through the dual inhibition of MET and AXL, two key RTKs involved in cell proliferation, survival, migration, and invasion.[11][12] By binding to the ATP-binding pocket of these kinases, **NPS-1034** blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[13]

Key downstream pathways inhibited by **NPS-1034** include the PI3K/AKT and RAS/MAPK pathways.[11][14] Furthermore, studies have revealed that **NPS-1034**'s mechanism extends beyond MET and AXL inhibition. It has been shown to suppress Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) signaling, leading to the downregulation of the



NF-κB pathway.[6][11][15] Concurrently, **NPS-1034** upregulates the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45A), a protein implicated in cell cycle arrest and apoptosis.[8][11][16] This multi-faceted mechanism of action contributes to its potent anticancer effects.

# Data Presentation In Vitro Inhibitory Activity

The inhibitory potency of **NPS-1034** against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |
|---------------|-----------|
| AXL           | 10.3      |
| MET           | 48        |
| FLT3          |           |
| KIT           |           |
| DDR1          |           |
| ROS1          |           |
| CSF1R         |           |
| MERTK         |           |
| MST1R         |           |
| TIE1          |           |
| TRK           | *         |

Specific IC50 values for these kinases are not publicly available, but significant inhibitory activity was observed.[17][18][19]

## **Cellular Activity**







The anti-proliferative activity of **NPS-1034** was evaluated against various human cancer cell lines using MTT assays.



| Cell Line | Cancer Type            | Key Genetic<br>Feature                              | IC50 (nM)                               |
|-----------|------------------------|-----------------------------------------------------|-----------------------------------------|
| MKN45     | Gastric Cancer         | MET Amplification                                   | 112.7                                   |
| SNU638    | Gastric Cancer         | MET Amplification                                   | 190.3                                   |
| AGS       | Gastric Cancer         | -                                                   | >1000                                   |
| KATOIII   | Gastric Cancer         | -                                                   | >1000                                   |
| NCI-N87   | Gastric Cancer         | -                                                   | >1000                                   |
| MKN1      | Gastric Cancer         | -                                                   | >1000                                   |
| MKN28     | Gastric Cancer         | -                                                   | >1000                                   |
| MKN74     | Gastric Cancer         | -                                                   | >1000                                   |
| HCC827/GR | Lung Cancer<br>(NSCLC) | EGFR mutant, Gefitinib-Resistant, MET Amplification | Synergistic with Gefitinib              |
| HCC827/ER | Lung Cancer<br>(NSCLC) | EGFR mutant, Erlotinib-Resistant, AXL Activation    | Synergistic with Erlotinib              |
| H820      | Lung Cancer<br>(NSCLC) | EGFR T790M, MET Amplification, AXL Activation       | Enhances EGFR-TKI sensitivity           |
| HCC78     | Lung Cancer<br>(NSCLC) | ROS1 Rearrangement                                  | Inhibits proliferation                  |
| A498      | Renal Cell Carcinoma   | -                                                   | Dose-dependent decrease in viability    |
| 786-0     | Renal Cell Carcinoma   | -                                                   | Dose-dependent decrease in viability    |
| Caki-1    | Renal Cell Carcinoma   | -                                                   | Dose-dependent<br>decrease in viability |



## In Vivo Efficacy

The anti-tumor efficacy of NPS-1034 has been demonstrated in mouse xenograft models.

| Tumor Model | Cancer Type | Treatment                      | Outcome                                                                                                |
|-------------|-------------|--------------------------------|--------------------------------------------------------------------------------------------------------|
| HCC827/GR   | NSCLC       | 10 mg/kg, p.o., 5<br>days/week | Decreased tumor growth; enhanced tumor growth inhibition with gefitinib. [2][5]                        |
| MKN45       | Gastric     | 30 mg/kg, p.o.                 | Decreased tumor growth, inhibition of angiogenesis, and promotion of apoptosis.[2][3][5]               |
| Renca-luc   | RCC         | Dose-dependent                 | Significantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[11] |

# **Experimental Protocols**In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of **NPS-1034** against MET, AXL, and other kinases. Commercially available kits such as LanthaScreen® or ADP-Glo™ are commonly used.[20][21]

#### Materials:

- Recombinant human kinases (MET, AXL, etc.)
- Kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50µM DTT)[22]



- ATP
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- NPS-1034
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- · 384-well plates
- Plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a serial dilution of NPS-1034 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Kinase Reaction: a. To the wells of a 384-well plate, add the NPS-1034 solution. b. Add the
  recombinant kinase and substrate solution to each well. c. Initiate the reaction by adding
  ATP. The final reaction volume is typically 5-10 μL. d. Incubate the plate at 30°C for 60
  minutes.
- Signal Detection (ADP-Glo<sup>™</sup>): a. Add ADP-Glo<sup>™</sup> Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Analysis: a. Measure luminescence using a plate reader. b. Subtract background luminescence (no enzyme control). c. Calculate the percent inhibition for each NPS-1034 concentration relative to the vehicle control (DMSO). d. Plot percent inhibition versus logtransformed NPS-1034 concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

## **MTT Cell Viability Assay**

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8][9] [11][14][22]



### Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- NPS-1034
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 0.5 x 10<sup>4</sup> cells/well and allow them to attach overnight.
- Compound Treatment: Replace the medium with fresh medium containing various concentrations of NPS-1034 or vehicle (DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: Add 15 μL of MTT solution to each well and incubate for 4 hours.
- Solubilization: Carefully remove the medium and add 100-150  $\mu$ L of the solubilization solution to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
- Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.



## **Western Blot Analysis**

This protocol is for detecting the phosphorylation status of MET, AXL, and downstream signaling proteins.[23][24][25][26]

#### Materials:

- Cancer cell lines
- NPS-1034
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-p-AKT, anti-AKT, etc.)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate
- · Imaging system

#### Procedure:

- Cell Treatment and Lysis: Treat cells with NPS-1034 for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE: Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by electrophoresis on an SDS-PAGE gel.
- Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.
- Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

## In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **NPS-1034** in a subcutaneous xenograft mouse model.[15][27][28][29][30]

#### Materials:

- Immunodeficient mice (e.g., athymic nude or SCID)
- · Cancer cell line of interest
- Matrigel (optional)
- NPS-1034
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Calipers
- Dosing equipment (e.g., oral gavage needles)

#### Procedure:



- Tumor Implantation: Subcutaneously inject 5 x 10<sup>6</sup> cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length x Width²) / 2.
- Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer NPS-1034 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
- Endpoint and Analysis: At the end of the study (based on pre-defined endpoint criteria),
  euthanize the mice. Excise the tumors and weigh them. Calculate the percentage of tumor
  growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
  Tissues can be collected for further analysis (e.g., immunohistochemistry for Ki-67 or TUNEL
  assay).

## **Signaling Pathways and Experimental Workflow**





Click to download full resolution via product page

Caption: MET and AXL Signaling Inhibition by NPS-1034.





Click to download full resolution via product page

Caption: Downstream Effects of NPS-1034 on TNFRSF1A and GADD45A.





Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for NPS-1034.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. TNFRSF1A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inactivation of gadd45a Sensitizes Epithelial Cancer Cells to Ionizing Radiation in vivo Resulting in Prolonged Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadd45a Functions as a Promoter or Suppressor of Breast Cancer Dependent on the Oncogenic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. mdpi.com [mdpi.com]
- 13. NPS-1034, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. GADD45 proteins: central players in tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. NPS-1034 | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 19. TNF Signaling Pathway | Thermo Fisher Scientific JP [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]



- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NPS-1034: A Dual MET/AXL Inhibitor for Oncological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566274#nps-1034-as-a-dual-met-axl-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com